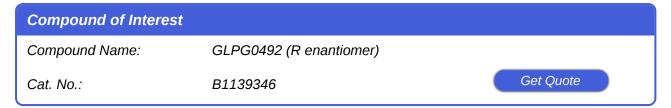


GLPG0492: A Deep Dive into Target Binding and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

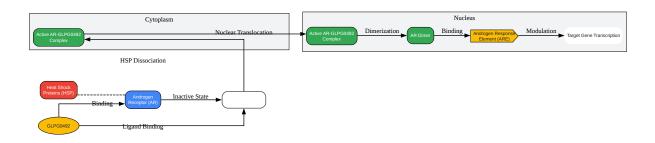
This technical guide provides a comprehensive overview of the target binding profile and selectivity of GLPG0492, a non-steroidal selective androgen receptor modulator (SARM). The information presented is collated from publicly available research, intended to inform researchers and professionals in the field of drug development.

Core Target and Mechanism of Action

GLPG0492 is a potent and selective ligand for the Androgen Receptor (AR), a member of the nuclear hormone receptor superfamily. Upon binding, GLPG0492 acts as a partial agonist, inducing a conformational change in the AR. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, modulating their transcription. This selective modulation aims to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate. [1][2]

The signaling pathway for Androgen Receptor activation is depicted below:





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Figure 1: Androgen Receptor Signaling Pathway for GLPG0492.

Quantitative Binding Affinity and Functional Potency

GLPG0492 demonstrates high affinity for the androgen receptor. The primary literature identifies GLPG0492 with a potency of 12 nM in functional assays.[3][4] While specific Ki values from competitive binding assays are not detailed in the readily available abstracts, the functional potency indicates a strong interaction with the AR.

Parameter	Value	Assay Type	Reference
Potency (EC50)	12 nM	Cell-based functional assay	[3][4]

Selectivity Profile



A key characteristic of GLPG0492 is its high selectivity for the androgen receptor over other steroid hormone receptors. This selectivity is crucial for its desired therapeutic profile, minimizing off-target effects.

Receptor Family	Selectivity vs. Androgen Receptor	Assay Type	Reference
Other Steroid Receptors	>500-fold	Binding Assays	[1][2]

This high degree of selectivity suggests that GLPG0492 has a significantly lower affinity for receptors such as the progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.

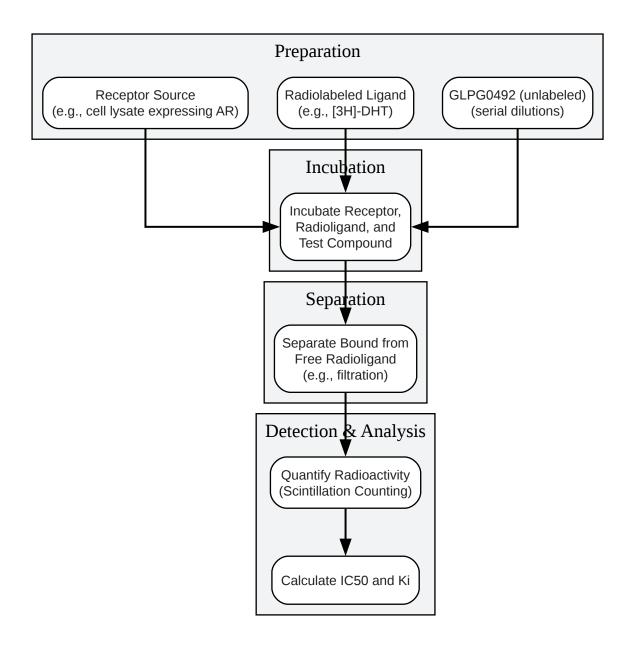
Experimental Protocols

While the exact, detailed protocols from the primary publication by Nique et al. (2012) are not fully available through the conducted searches, the following represents standard methodologies for the types of experiments cited.

Radioligand Binding Assay (Competitive)

This type of assay is commonly used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.





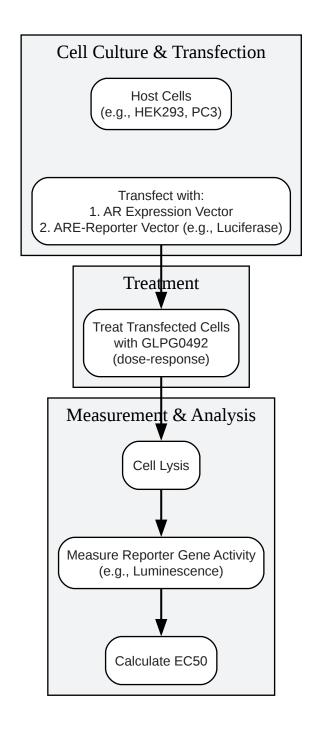
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Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Cell-Based Reporter Gene Assay

This functional assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.





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References

- 1. Characterization of GLPG0492, a selective androgen receptor modulator, in a mouse model of hindlimb immobilization PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
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